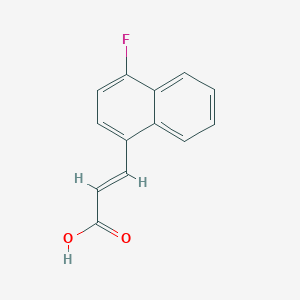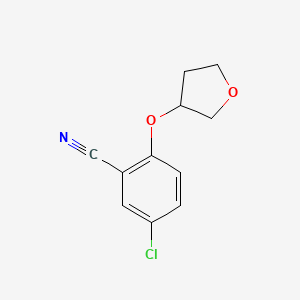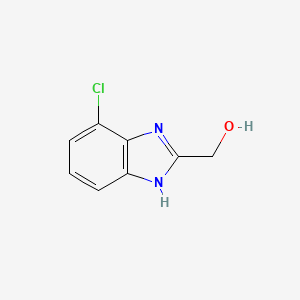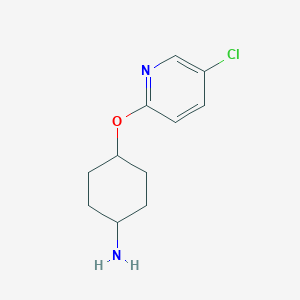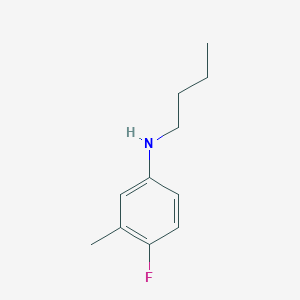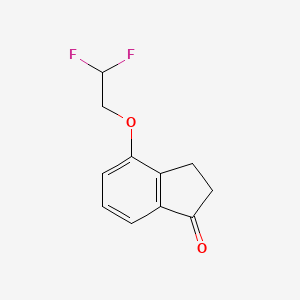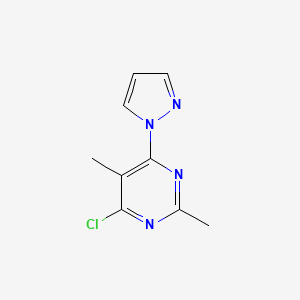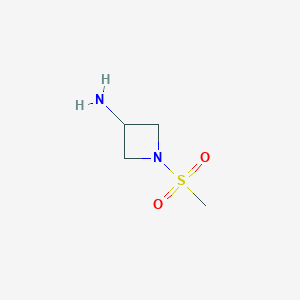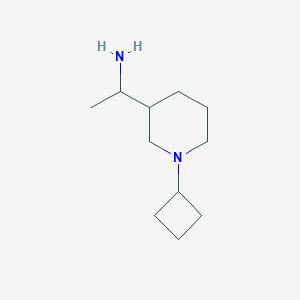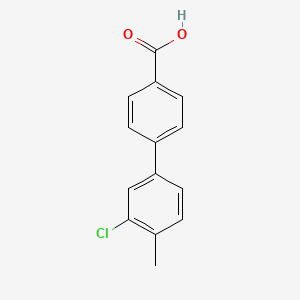
Ácido 4-(3'-cloro-4'-metilbifenil-4-il)benzoico
Descripción general
Descripción
3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Indol
Los derivados de indol son sistemas heterocíclicos importantes en productos naturales y fármacos . Desempeñan un papel crucial en la biología celular . El compuesto podría usarse potencialmente en la síntesis de derivados de indol, que se han demostrado como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diversos trastornos en el cuerpo humano .
Actividad Anticancerígena
Los derivados de indol, tanto naturales como sintéticos, muestran diversas propiedades biológicamente vitales . Han atraído una creciente atención en los últimos años por su posible aplicación en el tratamiento de células cancerosas .
Actividad Antimicrobiana
Los derivados de indol han mostrado potencial en el tratamiento de microbios . Esto sugiere que el compuesto podría utilizarse en el desarrollo de agentes antimicrobianos.
Tratamiento de Diversos Trastornos
Los derivados de indol se han utilizado en el tratamiento de diferentes tipos de trastornos en el cuerpo humano . Esto sugiere que el compuesto podría tener aplicaciones potenciales en el desarrollo de tratamientos para diversas afecciones de salud.
Actividad Antiviral
Los derivados de indol han mostrado potencial como agentes antivirales . Esto sugiere que el compuesto podría utilizarse en el desarrollo de fármacos antivirales.
Actividad Antiinflamatoria
Los derivados de indol han mostrado potencial como agentes antiinflamatorios . Esto sugiere que el compuesto podría utilizarse en el desarrollo de fármacos antiinflamatorios.
Actividad Antioxidante
Los derivados de indol han mostrado potencial como antioxidantes . Esto sugiere que el compuesto podría utilizarse en el desarrollo de fármacos antioxidantes.
Actividad Antidiabética
Los derivados de indol han mostrado potencial como agentes antidiabéticos . Esto sugiere que el compuesto podría utilizarse en el desarrollo de fármacos antidiabéticos.
Mecanismo De Acción
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be related to this process.
Mode of Action
The Suzuki–Miyaura cross-coupling reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . In this context, 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid could interact with its targets by participating in this reaction as one of the coupling partners.
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway associated with 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this pathway could include the synthesis of various organic compounds.
Result of Action
The molecular and cellular effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid’s action would be dependent on the specific context of its use. In the context of the Suzuki–Miyaura cross-coupling reaction, the result of its action would be the formation of a new carbon-carbon bond .
Action Environment
Environmental factors such as temperature, pH, and the presence of a palladium catalyst could influence the action, efficacy, and stability of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid, particularly in the context of the Suzuki–Miyaura cross-coupling reaction .
Análisis Bioquímico
Biochemical Properties
3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, thereby affecting the overall cellular homeostasis . Additionally, it has been shown to impact the proliferation and apoptosis of certain cell types, highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing oxidative stress or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including liver damage or disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within cells . The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within cells . Studying its subcellular distribution provides insights into its potential mechanisms of action and therapeutic applications .
Propiedades
IUPAC Name |
4-(3-chloro-4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-3-12(8-13(9)15)10-4-6-11(7-5-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNXCQWIKFPFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680134 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885962-94-7 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


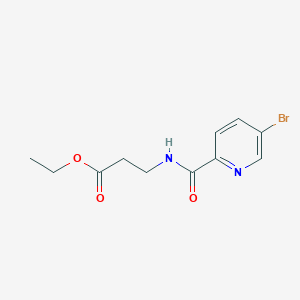
![2-[(Cyclopentylmethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1454425.png)
